molecular formula C16H15F2NO2S B5774597 N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide

N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide

Cat. No. B5774597
M. Wt: 323.4 g/mol
InChI Key: KLFLEDVLOGMJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide can alter the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been shown to have various biochemical and physiological effects on cells. For example, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. In neurodegenerative diseases, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage. In infectious diseases, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been demonstrated to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide in lab experiments is its high potency and selectivity towards specific targets. Additionally, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been shown to have low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, one of the limitations of using N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide. One potential direction is to investigate the use of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Another direction is to explore the potential applications of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide in other fields such as immunology and stem cell research. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide and its potential targets in various cellular processes.

Synthesis Methods

N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 4-methoxybenzyl chloride followed by the addition of thioacetic acid and triethylamine. The resulting product is then purified through recrystallization to obtain N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide in high purity and yield.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurodegenerative diseases, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been found to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta peptides. In infectious diseases, N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide has been demonstrated to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c1-21-12-7-5-11(6-8-12)9-22-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFLEDVLOGMJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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